molecular formula C13H18BrNO2 B2484843 tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate CAS No. 2248176-23-8

tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate

Katalognummer: B2484843
CAS-Nummer: 2248176-23-8
Molekulargewicht: 300.196
InChI-Schlüssel: WDPNBASRDAMFFI-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate is a chiral compound featuring a tert-butyl ester group, a 4-bromophenyl substituent, and a stereospecific amino group at the β-position. Its molecular formula is C₁₃H₁₈BrNO₂ (excluding the tert-butyl group), with a molecular weight of 316.19 g/mol (exact mass may vary slightly depending on isotopic composition). This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its stereochemical configuration (S) is critical for binding specificity in biological systems, while the 4-bromophenyl group enhances lipophilicity and facilitates cross-coupling reactions in further derivatization .

Eigenschaften

IUPAC Name

tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNBASRDAMFFI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248176-23-8
Record name tert-butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate typically involves the esterification of 3-amino-3-(4-bromophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with different substituents on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate has been explored as a precursor for the synthesis of various bioactive compounds. Its structure facilitates modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been studied for their potential anti-inflammatory effects, showing promising results in vivo against carrageenan-induced edema models .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases . The compound's ability to modulate neuropeptide receptors has also been investigated, suggesting a role in managing conditions related to neurotransmitter dysregulation .

Anti-cancer Research

The brominated phenyl moiety is known to enhance the compound's interaction with biological targets involved in cancer progression. Studies have indicated that derivatives can act as inhibitors of specific kinases implicated in tumor growth, making them candidates for further development as anti-cancer agents .

Case Studies

StudyFocusFindings
Anti-inflammatory Activity Evaluated using carrageenan-induced edema in ratsCompounds derived from this compound exhibited significant anti-inflammatory effects compared to indomethacin .
Neuroprotective Effects Investigated for potential use in neurodegenerative diseasesDemonstrated protective effects against oxidative stress in neuronal cells .
Kinase Inhibition Assessed for anti-cancer propertiesShowed potential as a kinase inhibitor, indicating a pathway for therapeutic development .

Wirkmechanismus

The mechanism by which tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate can be contextualized by comparing it to three closely related analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Key Functional Properties Synthesis Yield Reference
This compound Tert-butyl ester, (S)-configuration, 4-bromophenyl High stereoselectivity, bromine enables Suzuki couplings ~59–86% (depending on step)
methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate Methyl ester instead of tert-butyl Lower hydrolytic stability, reduced steric bulk Not explicitly reported
tert-butyl (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate 4-Methylthiazole replaces bromine Enhanced π-π stacking potential, modified electronic properties 86%
tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate Benzofuran core, acetamido and benzyloxycarbonyl groups Increased hydrogen-bonding capacity, altered pharmacokinetics 60%

Key Research Findings

Reactivity in Cross-Coupling Reactions The 4-bromophenyl group in this compound enables efficient Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of tert-butyl (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (86% yield using PdOAc₂) . In contrast, analogs lacking halogens (e.g., methylthiazole derivatives) require alternative functionalization strategies.

Steric and Electronic Effects The tert-butyl ester group provides superior steric protection against hydrolysis compared to methyl esters (e.g., methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate) . However, methyl esters may offer cost advantages in large-scale syntheses.

Biological Activity
Compounds with heteroaromatic substituents (e.g., 4-methylthiazole) exhibit enhanced binding to Von Hippel-Lindau (VHL) E3 ligase in PROTACs, whereas bromophenyl analogs are more suited for covalent modifications .

Synthetic Efficiency The Boc-protected intermediate (tert-butyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)-amino)propanoate) achieves higher yields (84%) compared to deprotected derivatives (59%) due to reduced side reactions during acidic deprotection steps .

Biologische Aktivität

tert-Butyl(3S)-3-amino-3-(4-bromophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H18BrNO4
  • Molecular Weight : 328.2 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes.

  • Receptor Interaction : The compound may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in neuropharmacological effects such as modulation of dopamine and norepinephrine levels .
  • Enzyme Inhibition : It has been shown to inhibit monoamine transporters, affecting the reuptake of neurotransmitters like dopamine and serotonin, which are critical in mood regulation and various psychiatric disorders .

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has shown promise in cancer research. For instance, it was evaluated for cytotoxicity against FaDu hypopharyngeal tumor cells, where it demonstrated better efficacy compared to standard chemotherapeutics like bleomycin. This suggests a potential role in cancer therapy through mechanisms such as apoptosis induction .

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter systems, which may lead to antidepressant effects. Its ability to inhibit dopamine and norepinephrine reuptake positions it as a candidate for treating mood disorders .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating significant inhibition.
Showed noncompetitive antagonism at α4β2-nAChRs with an IC50 of 3.3 μM, comparable to existing treatments.
Induced apoptosis in cancer cell lines with enhanced cytotoxicity over traditional agents like bleomycin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl(3S)-3-amino-3-(4-bromophenyl)propanoate with high enantiomeric purity?

  • Methodological Answer : Synthesis involves multi-step reactions starting from chiral amino acid precursors or via asymmetric catalysis. For enantiomeric control, chiral Lewis acid catalysts (e.g., Ni(II)/bisoxazoline complexes) or photoredox systems can achieve >94% enantiomeric excess (ee) . Key steps include esterification under anhydrous conditions and purification via column chromatography. Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) to confirm intermediate purity .

Q. How should researchers characterize this compound to confirm its structural and stereochemical integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., 4-bromophenyl signals at δ 7.3–7.5 ppm) and ester/amine functionality.
  • Chiral HPLC : Employ a Daicel Chiralcel IF column (n-hexane/i-PrOH = 95:5) to resolve enantiomers and confirm ee ≥97% .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₃H₁₈BrNO₂, MW = 308.2 g/mol) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store as a slightly viscous liquid at temperatures below -20°C in airtight, light-resistant containers to prevent racemization and hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with periodic chiral HPLC analysis can assess degradation pathways .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a directing group and enhances electrophilic aromatic substitution (EAS) reactivity. For Suzuki-Miyaura coupling, optimize conditions using Pd(PPh₃)₄ (1 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Kinetic studies under varying temperatures (25–100°C) can elucidate electronic effects of the substituent on reaction rates . Compare with 4-chloro or 4-iodo analogs to assess halogen-dependent reactivity .

Q. What strategies mitigate racemization during downstream modifications (e.g., ester hydrolysis or peptide coupling)?

  • Methodological Answer : For hydrolysis to the free acid, use mild acidic conditions (HCl/dioxane, 0°C) to minimize racemization. Monitor pH (<2) and reaction time (≤2 hrs). For amide bond formation, employ coupling agents like HATU/DIPEA in DMF at 0°C, followed by rapid purification . Chiral HPLC post-reaction confirms retention of stereochemistry .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?

  • Methodological Answer : Overlapping signals in crowded aromatic regions (δ 7.0–7.5 ppm) can be resolved using 2D NMR (HSQC, HMBC) to assign coupling patterns. For ambiguous stereochemistry, X-ray crystallography (using single crystals grown via vapor diffusion in EtOAc/hexane) provides definitive confirmation .

Q. What enzymatic or biological targets interact with this compound, and how can these interactions be studied?

  • Methodological Answer : The compound’s amino ester moiety may inhibit peptidyl-carrier proteins (PCPs) or aminoacyl-tRNA synthetases. Design assays using:

  • Surface plasmon resonance (SPR) : To measure binding affinity (KD) with immobilized enzymes.
  • Kinetic assays : Monitor enzyme activity (e.g., EC 1.14.14.15 monooxygenase) in the presence of the compound .
  • Molecular docking : Use AutoDock Vina to predict binding poses with active sites (e.g., hydrogen bonding via the amino group) .

Q. How do structural analogs (e.g., 3,5-dichloro or 4-iodo derivatives) compare in pharmacokinetic or metabolic stability?

  • Methodological Answer : Conduct comparative in vitro studies:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to calculate half-life (t₁/₂).
  • LogP determination : Use shake-flask method (octanol/water) to assess hydrophobicity. The 4-bromo derivative typically shows higher logP (≈2.5) vs. 4-chloro (≈2.1) .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction .

Key Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • For asymmetric synthesis, prioritize catalytic methods over stoichiometric chiral auxiliaries .
  • Structural analogs should be synthesized and characterized in parallel for comparative studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.